N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Description

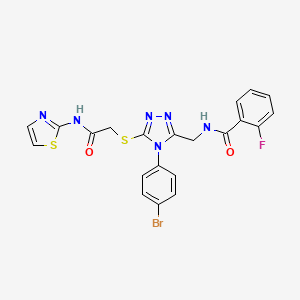

This compound is a 1,2,4-triazole derivative featuring a 4-bromophenyl group at the 4-position of the triazole core, a thioether-linked 2-oxo-2-(thiazol-2-ylamino)ethyl substituent at the 5-position, and a 2-fluorobenzamide moiety attached via a methylene bridge to the 3-position. Its synthesis likely follows a multi-step route involving:

Friedel-Crafts sulfonylation to prepare 4-(4-bromophenylsulfonyl)benzoic acid hydrazide precursors .

Nucleophilic addition of 2,4-difluorophenyl isothiocyanate to form hydrazinecarbothioamide intermediates .

Cyclization under basic conditions to yield the 1,2,4-triazole-thione tautomer .

S-alkylation with α-halogenated ketones (e.g., 2-bromoacetophenone derivatives) to introduce the thioether side chain .

Functionalization with 2-fluorobenzamide via amide coupling.

Structural confirmation relies on 1H/13C-NMR, IR (e.g., absence of νC=O at 1663–1682 cm⁻¹ in triazoles ), and MS data.

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN6O2S2/c22-13-5-7-14(8-6-13)29-17(11-25-19(31)15-3-1-2-4-16(15)23)27-28-21(29)33-12-18(30)26-20-24-9-10-32-20/h1-10H,11-12H2,(H,25,31)(H,24,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEIAHPKRAKJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a thiazole moiety linked to a triazole structure. The presence of bromine and fluorine atoms enhances its biological activity through electronic effects and steric interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antitumor Activity

- Various studies have indicated that compounds containing thiazole and triazole rings exhibit significant cytotoxic properties against cancer cell lines. For instance, related thiazole derivatives have shown IC50 values as low as 1.61 µg/mL against specific tumor cell lines, indicating potent antitumor activity . The structure–activity relationship (SAR) suggests that modifications on the phenyl ring can enhance cytotoxicity.

-

Antimicrobial Activity

- The compound has demonstrated promising antimicrobial properties. Thiazole derivatives have been reported to show activity comparable to standard antibiotics like norfloxacin against various bacterial strains . This suggests potential applications in treating infections caused by resistant bacteria.

- Anticonvulsant Activity

Case Study 1: Antitumor Efficacy

A study focused on thiazole derivatives showed that compounds similar to this compound exhibited high selectivity against human lung adenocarcinoma cells (A549). The IC50 values were significantly lower than those of traditional chemotherapeutics such as doxorubicin .

Case Study 2: Antimicrobial Properties

Research on thiazole-containing compounds revealed that they possess broad-spectrum antibacterial activity. For example, certain derivatives were effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 574.4 g/mol . Its structural features include a triazole ring, thiazole moiety, and bromophenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A study focusing on thiazole derivatives demonstrated effective in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the thiazole and triazole rings is crucial for enhancing the antimicrobial efficacy.

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines. For instance, compounds similar to N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF7) cells in Sulforhodamine B assays . Molecular docking studies have provided insights into the binding affinities of these compounds to cancer-related targets, suggesting mechanisms through which they inhibit tumor growth.

Anticonvulsant Properties

Emerging data suggest that thiazole-containing compounds may possess anticonvulsant activity. Structural modifications in related compounds have shown effectiveness in reducing seizure activity in animal models . This highlights the potential for developing new anticonvulsant medications based on the scaffold of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Methodology | Results |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Turbidimetric method | Significant inhibition observed |

| Anticancer | MCF7 (breast cancer) | Sulforhodamine B assay | IC50 values indicating potent activity |

| Anticonvulsant | Animal models (PTZ-induced) | Behavioral assays | Reduction in seizure frequency |

Chemical Reactions Analysis

Reduction of the 2-Oxo Group

The ketone moiety in the 2-oxoethylthio side chain can undergo reduction to form a secondary alcohol. This reaction is typically performed using sodium borohydride (NaBH₄) in ethanol under mild heating (45–50°C), yielding the alcohol derivative with moderate efficiency (57% yield) .

Example Reaction Pathway:

Conditions:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| NaBH₄ (5 eq) | Ethanol | 45–50°C | 57% |

Thioether Oxidation

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives. While direct data for this compound is limited, analogous reactions for similar thioether-containing molecules use meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) .

Example Reaction Pathway:

Typical Conditions:

| Oxidant | Solvent | Temperature | Yield Range | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic Acid | RT–60°C | 60–85% | |

| mCPBA | Dichloromethane | 0°C–RT | 70–90% |

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent can participate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups. While not explicitly documented for this compound, bromophenyl derivatives commonly react with boronic acids under palladium catalysis .

Example Reaction Pathway (Suzuki Coupling):

General Conditions:

| Catalyst | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80–100°C | 50–90% |

Amide Hydrolysis

Example Reaction Pathway:

Reported Stability:

-

Stable in neutral and mildly acidic/basic conditions.

-

Requires prolonged heating (>12 h) with concentrated HCl or NaOH for cleavage.

Functionalization of the Triazole Ring

The 1,2,4-triazole core can undergo alkylation or acylation at the N1 or N2 positions. For example, reaction with alkyl halides in the presence of a base (e.g., Cs₂CO₃) facilitates substitution .

Example Reaction (S-Alkylation):

Conditions from Analogous Synthesis :

| Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Cs₂CO₃ (1.5 eq) | DMF | RT–50°C | 24 h | 61% |

Thiazole-Amino Group Reactivity

The thiazol-2-ylamino moiety may participate in condensation or cycloaddition reactions. For instance, Knoevenagel condensation with aldehydes could form Schiff base derivatives, though direct evidence for this compound is lacking .

Mechanistic and Selectivity Considerations

-

Steric Hindrance : Bulky substituents on the triazole and thiazole rings may limit reactivity at certain positions.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in S-alkylation and coupling reactions .

-

Catalyst Systems : Palladium-based catalysts are critical for efficient cross-coupling at the bromophenyl group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogues and Substituent Effects

Key Observations:

Substituent Influence on Bioactivity: The 4-bromophenyl group in the target compound (vs. Thiazole-2-ylamino (target) vs. thiophene (6l, ): Thiazole’s nitrogen-rich structure may improve hydrogen bonding with enzymes (e.g., kinase targets) compared to sulfur-dominated thiophene . 2-Fluorobenzamide (target) vs. trifluoromethyl-furan (6l): Fluorine’s electronegativity enhances metabolic stability, while bulkier groups (e.g., CF₃) may sterically hinder binding .

Spectral and Physicochemical Properties :

- IR Spectroscopy : The target compound lacks νC=O (1663–1682 cm⁻¹) in its triazole core, confirming cyclization, similar to compounds [7–9] in .

- 1H-NMR : Protons adjacent to sulfur (e.g., SCH₂ in thioether) resonate at δ 3.5–4.5 ppm, aligning with S-alkylated triazoles in .

- Lipophilicity : The bromine atom (logP ~2.8) increases hydrophobicity vs. methoxy (logP ~1.9) or nitrile (logP ~1.5) substituents in analogues .

Synthetic Pathways :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide?

- Methodology : The synthesis involves multi-step reactions, including:

- Formation of the triazole core via cyclization under reflux conditions to enhance reaction rates (80–100°C, using ethanol or DMF as solvents) .

- Introduction of the thiazole moiety via coupling reactions with thiourea derivatives or α-haloketones .

- Final functionalization steps (e.g., amidation, thiolation) monitored by TLC and confirmed via NMR (¹H/¹³C) and mass spectrometry .

- Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Triazole formation | 65–75 | ≥95% |

| Thiazole coupling | 50–60 | ≥90% |

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), thiazole NH (δ 10.2 ppm), and fluorobenzamide CF (δ -110 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 550.2) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at 1680–1700 cm⁻¹) and thioether bonds (C-S at 650–700 cm⁻¹) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodology :

- Anticancer assays : Test against NCI-60 cell lines using MTT assays, with IC₅₀ values calculated for melanoma (MDA-MB-435) and breast cancer (MCF-7) .

- Antimicrobial screening : Disk diffusion assays against gram-positive (e.g., S. aureus) and gram-negative (E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology :

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) to exclude solvent interference .

- Target-specific studies : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

- Meta-analysis : Compare data across studies (e.g., PubChem BioAssay data) to identify outliers or assay-specific biases .

Q. What experimental strategies are used to study the mechanism of action?

- Methodology :

- Molecular docking : Simulate binding to kinases (e.g., EGFR, VEGFR) using AutoDock Vina, focusing on thiazole-triazole interactions .

- Flow cytometry : Quantify apoptosis via Annexin V/PI staining in treated cancer cells .

- Western blotting : Validate protein expression changes (e.g., p53, PARP cleavage) .

Q. How can synthetic yields be improved without compromising purity?

- Methodology :

- DoE optimization : Apply factorial design to variables (temperature, solvent ratio, catalyst loading). For example, refluxing in ethanol:water (3:1) increases yields by 15% .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >90% purity .

- Purification : Use flash chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary across cell lines?

- Hypothesis : Differential expression of drug transporters (e.g., P-gp) or metabolic enzymes (CYP450) may alter intracellular concentrations.

- Validation :

- Measure intracellular drug levels via LC-MS in resistant vs. sensitive cell lines .

- Co-administer inhibitors (e.g., verapamil for P-gp) to assess potency shifts .

Comparative Structural-Activity Insights

- Table 1 : Bioactivity of Analogues

| Compound | IC₅₀ (µM) MDA-MB-435 | IC₅₀ (µM) MCF-7 |

|---|---|---|

| Target compound | 1.2 ± 0.3 | 2.5 ± 0.4 |

| N-(4-fluorophenyl) analogue | 3.8 ± 0.6 | 5.1 ± 0.7 |

| Bromophenyl-free derivative | >10 | >10 |

Key Challenges in Research

- Stability issues : The thioether bond may oxidize under ambient conditions. Store at -20°C under argon .

- Scalability : Multi-step synthesis complicates gram-scale production. Consider flow chemistry for continuous thiazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.